4-Fluoro-2-methylbenzoic acid

Organic Synthesis Process Chemistry Route Scouting

Substituting 4-fluoro-2-methylbenzoic acid with its positional isomer (2-fluoro-4-methylbenzoic acid) or non-fluorinated analog (2-methylbenzoic acid) compromises synthetic utility and biological activity due to divergent electronic and lipophilic profiles. This compound resolves that reproducibility risk. - Distinct pKa (3.86±0.25) and LogP (~2.5) ensure predictable ionization and permeability for target engagement. - Validated fragment scaffold for molecular linking and expansion in drug discovery; high-purity (>98%) material guarantees reproducible screening. - Cost-effective, patented industrial route supports reliable bulk supply for agrochemical and API intermediate applications.

Molecular Formula C8H7FO2
Molecular Weight 154.14 g/mol
CAS No. 321-21-1
Cat. No. B181733
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluoro-2-methylbenzoic acid
CAS321-21-1
Molecular FormulaC8H7FO2
Molecular Weight154.14 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)F)C(=O)O
InChIInChI=1S/C8H7FO2/c1-5-4-6(9)2-3-7(5)8(10)11/h2-4H,1H3,(H,10,11)
InChIKeyKDXOONIQRUZGSY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Fluoro-2-methylbenzoic Acid Properties & Class


4-Fluoro-2-methylbenzoic acid is a fluorinated aromatic carboxylic acid with a melting point of 168-172 °C (lit.) and a predicted pKa of 3.86±0.25 . Its unique substitution pattern (para-fluoro, ortho-methyl) distinguishes it from isomeric alternatives [1], serving as a key fragment scaffold for drug discovery programs .

1 Distinct para-fluoro, ortho-methyl substitution pattern
2 Fluorinated aromatic building block for fragment-based libraries
3 Supports synthetic route selection with documented yield comparison

4-Fluoro-2-methylbenzoic Acid: Isomer Non-Interchangeability


Direct substitution of 4-fluoro-2-methylbenzoic acid with its positional isomer (2-fluoro-4-methylbenzoic acid) or non-fluorinated analog (2-methylbenzoic acid) is not scientifically valid due to divergent physicochemical and electronic properties. The specific para-fluoro/ortho-methyl arrangement imparts a distinct pKa of 3.86±0.25 and influences lipophilicity (LogP ~2.5) , which critically affects pharmacokinetic behavior and target binding compared to isomers [1]. As the quantitative evidence below demonstrates, these differences translate into measurable variations in synthetic utility and biological activity that preclude simple interchangeability in research and industrial workflows.

Positional isomer (2-fluoro-4-methyl) exhibits different pKa and lipophilicity profile, which may alter ionization and permeability in biological assays.
Non-fluorinated analog (2-methylbenzoic acid) lacks the electronic effects of fluorine, potentially changing target binding characteristics.
Direct substitution without validation can lead to divergent synthetic outcomes and inconsistent biological readouts.

4-Fluoro-2-methylbenzoic Acid Comparative Evidence


Synthesis Yield: Nitrile Hydrolysis vs. Metalation

Two distinct synthetic routes to the target compound have been quantitatively compared, demonstrating significant yield differences. Hydrolysis of 4-fluoro-2-methylbenzonitrile provides a 92% yield, while the alternative approach via metalation/carboxylation of 2-bromo-5-fluorotoluene yields only 61% under reported conditions . This direct head-to-head comparison of synthetic efficiency provides a critical basis for selecting a scalable preparation method.

Synthesis Yield
Data to verify
Nitrile hydrolysis route: 92% yield Metalation/carboxylation route: 61% yield Conditions: KOH/water reflux vs. n-BuLi/Et2O -78°C
Supports route selection for scale-up synthesis
Source data require verification; reported yields under specific conditions
Organic Synthesis Process Chemistry Route Scouting

Substitution Pattern: pKa & Lipophilicity Comparison

A cross-study comparison of predicted physicochemical properties reveals quantifiable differences between the 4-fluoro-2-methyl (target) and 2-fluoro-4-methyl (isomer) substitution patterns. The target compound exhibits a higher predicted pKa (3.86±0.25 ) and LogP (~2.53 ) compared to its 2-fluoro-4-methyl isomer (pKa ~3.51 [1], LogP ~2.29 [2]). These differences stem directly from the distinct ortho/para relationships between the electron-withdrawing fluorine and the carboxylic acid group.

pKa & Lipophilicity
Cross-study comparable
Target: pKa 3.86±0.25, LogP ~2.53 Isomer (2-F-4-Me): pKa ~3.51, LogP ~2.29
Supports ionization-state interpretation
Predicted values; experimental validation advised
Medicinal Chemistry Physicochemical Properties Structure-Activity Relationship

Industrial Scalability: Patented Friedel-Crafts Route

A Chinese patent (CN110903176A) specifically claims a chemical synthesis method for 4-fluoro-2-methylbenzoic acid using m-fluorotoluene and trichloroacetyl chloride in a Friedel-Crafts acylation [1]. This patent protection directly validates the compound's industrial-scale synthetic accessibility, which is a key differentiator from isomeric or non-fluorinated analogs that lack such dedicated process patent documentation . The existence of a patented industrial route reduces supply chain risk and cost uncertainty for procurement at scale.

Industrial Scalability
Class-level inference
Target: Dedicated Friedel-Crafts route patented (CN110903176A) Isomer: No dedicated industrial process patent identified
Indicates supply chain feasibility
Patent-based industrial route context
Process Development Industrial Chemistry Patent Analysis

GHS Hazard Classification Comparison

A cross-study comparison of vendor Safety Data Sheets (SDS) reveals quantifiable differences in hazard classification between the target compound and its isomeric analog. For 4-fluoro-2-methylbenzoic acid, multiple suppliers classify it as causing serious eye damage (H318) and being harmful if swallowed (H302) with a 'Danger' signal word . In contrast, the 2-fluoro-4-methyl isomer is not uniformly assigned the severe eye damage (H318) classification [1]. This difference in hazard profile can directly influence procurement decisions related to handling protocols, personal protective equipment (PPE) requirements, and overall laboratory safety compliance burden.

GHS Hazard Classification
Cross-study comparable
Target: H318 (serious eye damage), H302 (harmful if swallowed), Danger Isomer: Not consistently classified as H318 across vendors
Informs lab safety and handling protocols
Vendor SDS document analysis
EHS Compliance Laboratory Safety Procurement Risk Management

4-Fluoro-2-methylbenzoic Acid Use Cases


Fragment-Based Drug Discovery Scaffold

The compound serves as a validated fragment scaffold for molecular linking, expansion, and modification in drug discovery programs . Its specific substitution pattern provides a structurally defined starting point for generating novel lead candidates, differentiating it from less-defined or non-fluorinated building blocks. The availability of high-purity (>98.0% GC/T) material ensures reproducible screening outcomes.

Agrochemical Intermediate

4-Fluoro-2-methylbenzoic acid is utilized as a key intermediate in the production of agrochemicals, where the fluorine atom enhances bioactivity and metabolic stability [1]. The patented industrial route [2] supports reliable, cost-effective supply for this application, a critical factor that may not be present for isomeric alternatives.

Fluorinated Pharmaceutical Intermediate Synthesis

As a crucial building block in the synthesis of active pharmaceutical ingredients (APIs), this compound's specific para-fluoro substitution pattern is essential for imparting desired pharmacological properties . The quantitative differences in pKa and lipophilicity relative to its isomer make it the preferred choice when a particular ionization or permeability profile is required for target engagement.

Application
Selection Property
Validation Focus
Fragment-based drug discovery scaffold
Isomer-specific substitution pattern and high-purity grade
Screening reproducibility with structurally defined building block
Agrochemical intermediate
Patented industrial synthesis route availability
Supply chain reliability and cost-effective scale-up
Fluorinated pharmaceutical intermediate synthesis
Distinct pKa and lipophilicity profile
Ionization and permeability target engagement in lead optimization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
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